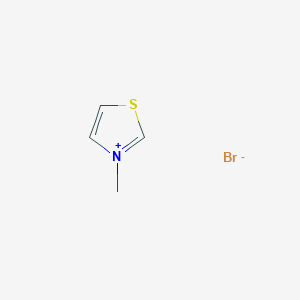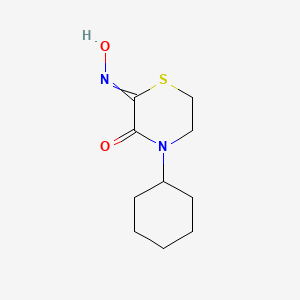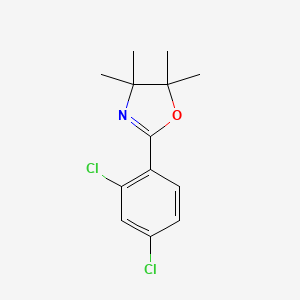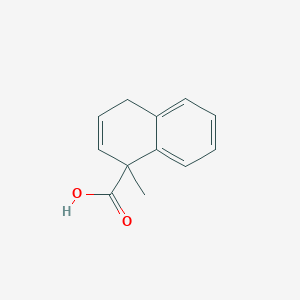![molecular formula C38H26O5 B14505880 [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] CAS No. 63347-89-7](/img/structure/B14505880.png)
[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] is a complex organic compound with a molecular formula of C38H26O5. This compound consists of 26 hydrogen atoms, 38 carbon atoms, and 5 oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzoyl chloride with 4,4’-oxydianiline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [Oxydi(4,1-phenylene)]bis[(4-methoxyphenyl)methanone]
- [Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]
- [Oxydi(4,1-phenylene)]bis[(4-bromophenyl)methanone]
Uniqueness
Compared to similar compounds, [Oxydi(4,1-phenylene)]bis[(4-phenoxyphenyl)methanone] exhibits unique properties such as higher stability and specific reactivity patterns. These characteristics make it particularly valuable in certain applications, such as the development of advanced materials and pharmaceuticals .
Properties
CAS No. |
63347-89-7 |
|---|---|
Molecular Formula |
C38H26O5 |
Molecular Weight |
562.6 g/mol |
IUPAC Name |
[4-[4-(4-phenoxybenzoyl)phenoxy]phenyl]-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C38H26O5/c39-37(27-11-19-33(20-12-27)41-31-7-3-1-4-8-31)29-15-23-35(24-16-29)43-36-25-17-30(18-26-36)38(40)28-13-21-34(22-14-28)42-32-9-5-2-6-10-32/h1-26H |
InChI Key |
IWCKQKYUVSDWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)
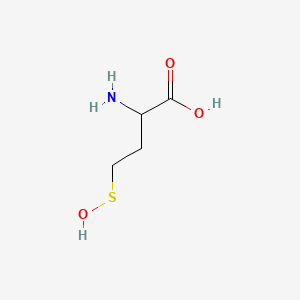
![3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide](/img/structure/B14505819.png)
![N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
![1-Chloro-8-(hydroxymethyl)-3-[(5-iodoquinolin-8-yl)oxy]naphthalen-2-ol](/img/structure/B14505835.png)
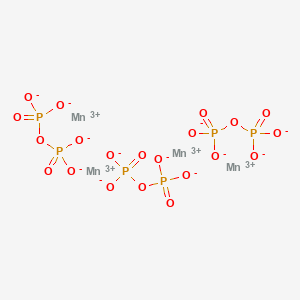
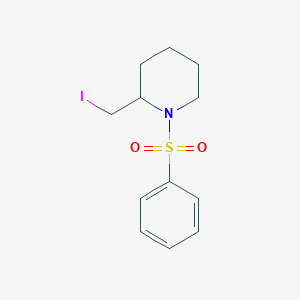
![2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene](/img/structure/B14505840.png)
![6-Oxabicyclo[3.2.2]non-8-en-7-ylidenesulfamyl chloride](/img/structure/B14505847.png)
![15-Methyl-3,6,9,13-tetraoxa-16-azabicyclo[9.3.3]heptadeca-1(15),11(17)-diene-2,10-dione](/img/structure/B14505851.png)
